N-Hydroxyprotriptyline
Description
N-Hydroxyprotriptyline (CAS: 72239-05-5) is a hydroxylated derivative of protriptyline, a tricyclic antidepressant (TCA) with a molecular formula of C₂₁H₂₅NO and a molecular weight of 279.43 g/mol . While protriptyline itself is well-characterized (C₂₁H₂₅N, MW: 263.39 g/mol, CAS: 438-60-8), this compound represents a metabolite or analog with a hydroxyl group (-OH) substitution, likely altering its pharmacokinetic and pharmacodynamic properties .
Properties
CAS No. |
72239-05-5 |
|---|---|
Molecular Formula |
C19H21NO |
Molecular Weight |
279.383 |
IUPAC Name |
N-[3-(11H-dibenzo[1,2-a:1/',2/'-e][7]annulen-11-yl)propyl]-N-methylhydroxylamine |
InChI |
InChI=1S/C19H21NO/c1-20(21)14-6-11-19-17-9-4-2-7-15(17)12-13-16-8-3-5-10-18(16)19/h2-5,7-10,12-13,19,21H,6,11,14H2,1H3 |
InChI Key |
QWUHVBSCZRRMNX-UHFFFAOYSA-N |
SMILES |
CN(CCCC1C2=CC=CC=C2C=CC3=CC=CC=C13)O |
Synonyms |
N-Hydroxy-N-methyl-5H-dibenzo[a,d]cycloheptene-5-propanamine; N-(3-(5H-Dibenzo[a,d][7]annulen-5-yl)propyl)-N-methylhydroxylamine |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Hydroxyprotriptyline typically involves the hydroxylation of protriptyline. One common method is the reaction of protriptyline with hydroxylating agents such as hydrogen peroxide or organic peroxides under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile, with the temperature maintained between 0°C and 25°C to ensure selective hydroxylation.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the product. The use of catalysts, such as transition metal complexes, can further enhance the efficiency of the hydroxylation process.
Chemical Reactions Analysis
Types of Reactions: N-Hydroxyprotriptyline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-oxide derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced back to protriptyline using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the hydroxy group is replaced by other functional groups like halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Halogenating agents like thionyl chloride in the presence of a base such as pyridine.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Protriptyline.
Substitution: Halogenated or aminated derivatives of protriptyline.
Scientific Research Applications
N-Hydroxyprotriptyline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: The compound is studied for its potential effects on biological systems, particularly its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for neurological disorders, given its structural similarity to protriptyline.
Industry: this compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-Hydroxyprotriptyline involves its interaction with neurotransmitter systems in the brain. It is believed to inhibit the reuptake of norepinephrine and serotonin, similar to protriptyline, thereby increasing the levels of these neurotransmitters in the synaptic cleft. This action is thought to contribute to its potential antidepressant effects. Additionally, the hydroxy group may enhance its binding affinity to certain receptors, leading to more pronounced pharmacological effects.
Comparison with Similar Compounds
Table 1: Protriptyline and Key Derivatives
Comparison with Nortriptyline and Metabolites
Nortriptyline (C₁₉H₂₁N, MW: 263.38 g/mol), a secondary amine TCA and demethylated metabolite of amitriptyline, shares structural similarities with protriptyline but differs in side-chain modifications . Its hydroxy metabolites include:
- 10-Hydroxy Nortriptyline (CAS: 1156-99-6): A pharmacologically active metabolite with comparable potency to nortriptyline in inhibiting serotonin reuptake .
- 5-Hydroxy Nortriptyline (CAS: 2939-66-4): Used as a reference standard in analytical methods for nortriptyline quality control .
Table 2: Nortriptyline and Key Metabolites
Pharmacokinetic and Pharmacodynamic Differences
Metabolic Pathways
- This compound : Likely undergoes further glucuronidation or sulfation for excretion, similar to other hydroxylated TCAs .
- 10-Hydroxy Nortriptyline: Formed via CYP2D6-mediated oxidation, contributing to nortriptyline’s therapeutic effects and interpatient variability .
Receptor Affinity and Selectivity
- Protriptyline: Stronger norepinephrine reuptake inhibition (Ki: ~1.4 nM) compared to serotonin (Ki: ~25 nM) .
- Nortriptyline: Balanced norepinephrine/serotonin inhibition (Ki: ~4.6 nM and ~18 nM, respectively) .
Clinical and Research Implications
- This compound: No clinical trials or safety data are available; its use is restricted to research (e.g., analytical reference standards) .
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